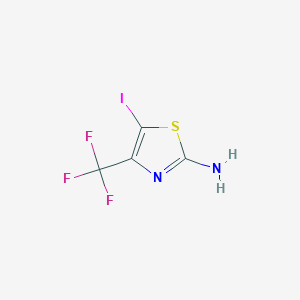

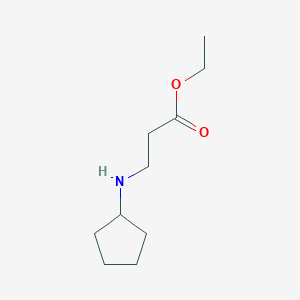

N,N-dimethylazetidin-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, N,N-dimethylazetidin-3-amine hydrochloride, is related to a class of compounds that have been studied for their potential pharmacological properties and their role in organic synthesis. The structural motif of the azetidine ring, particularly when substituted with methyl groups, is a common feature in bioactive molecules and has been the subject of various synthetic strategies to explore its utility in drug design and development .

Synthesis Analysis

The synthesis of azetidine derivatives, including those with dimethyl substitutions, has been approached through different methodologies. An iodine-mediated intramolecular cyclization reaction has been developed to synthesize 3,3-dimethylazetidines in a highly diastereoselective manner, highlighting the importance of this structural unit in bioactive molecules . Additionally, the synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives has been achieved through the reduction of γ-chloro-α-(N-alkylimino)esters, demonstrating the versatility of these compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of azetidine derivatives has been extensively studied using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of certain amides derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine, which shares a similar structural framework with N,N-dimethylazetidin-3-amine, has been determined, revealing a chair-chair conformation with equatorial N-CH3 groups . This conformational analysis is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of azetidine derivatives is influenced by their conformation and substitution pattern. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involved cyclization reactions that were facilitated by the presence of specific substituents on the azetidine ring . The reactivity of these compounds can lead to the formation of various products with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of dimethyl groups on the azetidine ring can increase steric hindrance, which may affect these properties and the compound's overall reactivity. The pharmacological evaluation of lysergamides derived from isomeric 2,4-dimethylazetidines has shown that the orientation of the dimethyl groups can significantly influence the binding affinity and functional potency at biological receptors .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Key Intermediates : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of antibiotics like premafloxacin, demonstrates the utility of compounds structurally related to N,N-dimethylazetidin-3-amine hydrochloride in pharmaceutical synthesis (Fleck et al., 2003).

Building Blocks in Organic Synthesis : N,N-dimethylazetidin-3-amine hydrochloride and its derivatives are useful in the preparation of versatile building blocks for organic synthesis, demonstrating a wide application range (Bo Liu et al., 2009).

Biological and Pharmaceutical Research

Amine Hydrochlorides in Polymerization : Aluminum complexes with N,N-dimethylazetidin-3-amine hydrochloride derivatives have been employed in the polymerization of lactide, indicating its potential in materials science and polymer chemistry (Zhaohui Tang & V. C. Gibson, 2007).

Bioconjugation and Analytical Applications : The compound's derivatives have been studied for amine ligation in hyaluronan for biomedical and pharmaceutical applications, showcasing its relevance in bioconjugation techniques (M. D’Este et al., 2014).

Application in Glycomic Analysis : Its derivatives have been utilized in glycomic analysis, particularly in mass-defect-based chemical tagging for quantitative proteomic analysis, underscoring its utility in advanced biochemical research (Bingming Chen et al., 2018).

Safety And Hazards

“N,N-dimethylazetidin-3-amine hydrochloride” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable gloves, eye protection, and protective clothing . The compound has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Eigenschaften

IUPAC Name |

N,N-dimethylazetidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-7(2)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUIAEREBKVJQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630497 |

Source

|

| Record name | N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylazetidin-3-amine hydrochloride | |

CAS RN |

124668-49-1, 935670-07-8 |

Source

|

| Record name | 3-Azetidinamine, N,N-dimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124668-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

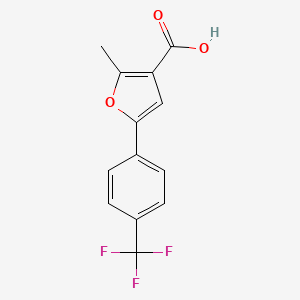

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

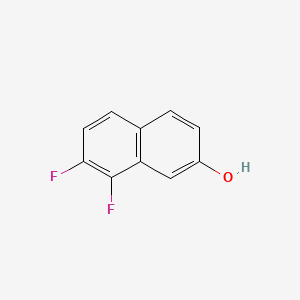

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)